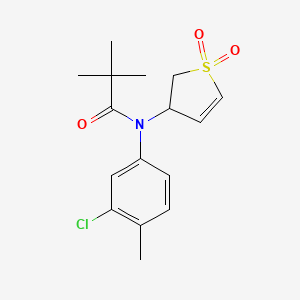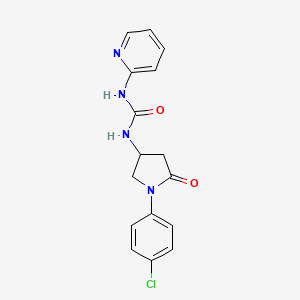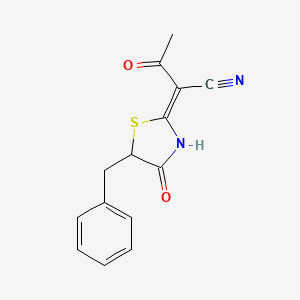![molecular formula C28H29N3O3S B2915375 8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-82-4](/img/structure/B2915375.png)
8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The molecule also contains a sulfonyl group and a pyrroloquinoline moiety, which are often seen in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring can adopt a chair conformation, and the orientation of the other groups can significantly affect the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could improve water solubility, while the aromatic rings might increase lipophilicity .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound is part of a broader class of sulfonamide derivatives, which have been synthesized and evaluated for their biological activities across various studies. For instance, Cumaoğlu et al. (2015) synthesized sulfonamide derivatives and evaluated their pro-apoptotic effects on cancer cells by activating p38/ERK phosphorylation, highlighting their potential in cancer therapy (Cumaoğlu et al., 2015). Similarly, Ghomashi et al. (2022) reviewed the scientific reports on the synthesis and biological activity of sulfonamide hybrids, demonstrating their significant pharmacological potential (Ghomashi et al., 2022).
Antimicrobial and Antitumor Applications
A novel series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed based on molecular hybridization, showed promising in vitro antibacterial activity against various bacterial strains, indicating potential applications in combating bacterial infections (Largani et al., 2017). Additionally, Korcz et al. (2018) synthesized quinoline-3-carbaldehyde hydrazones with significant in vitro cytotoxic properties against tumor cell lines, suggesting their potential use in cancer therapy (Korcz et al., 2018).
Chemical Stability and Synthesis Methods
Research by Xia et al. (2016) developed an efficient method for the remote sulfonylation of aminoquinolines, resulting in derivatives with potential for further pharmacological application due to their moderate to high yields and environmental friendliness (Xia et al., 2016). This showcases the compound's relevance in the development of environmentally benign synthesis methods for pharmacologically active derivatives.
Molecular Docking Studies
Desai et al. (2019) conducted molecular docking studies on novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde, revealing insights into the binding modes with target proteins for antibacterial, anthelmintic, and anti-inflammatory studies, emphasizing the compound's versatility in drug discovery (Desai et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities such as antiviral, antipsychotic, and antimicrobial effects .
Mode of Action
It’s worth noting that piperazine derivatives, which are structurally similar, have been known to act as dopamine and serotonin antagonists .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that this compound may interact with the dopaminergic and serotonergic pathways .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential antiviral, antipsychotic, and antimicrobial effects .
Propriétés
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c32-26-12-11-23-19-25(20-24-13-14-31(26)28(23)24)35(33,34)30-17-15-29(16-18-30)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,19-20,27H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIQYSBDQNXDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

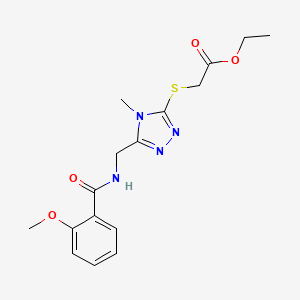
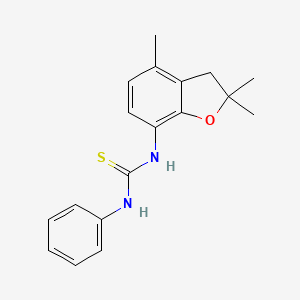
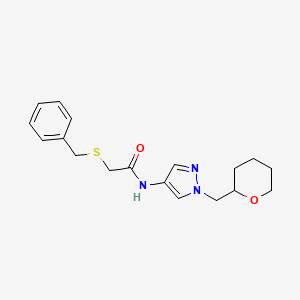
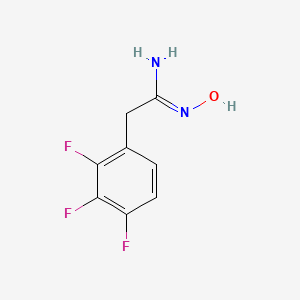
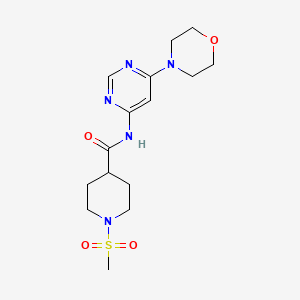
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)

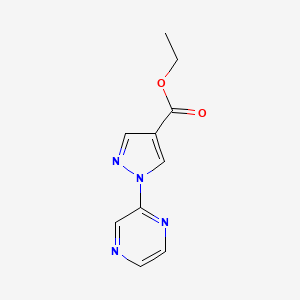
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)
![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)
